molecular formula C8H6BrClN2O B15202521 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole

4-Bromo-2-chloro-6-methoxy-1H-benzimidazole

Cat. No.: B15202521
M. Wt: 261.50 g/mol
InChI Key: IFGFKTUSZWTUTP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methoxy-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-2-chloroaniline with methoxyacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-methoxy-1H-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-1H-benzimidazole
  • 4-Bromo-6-methoxy-1H-benzimidazole
  • 2-Chloro-6-methoxy-1H-benzimidazole

Comparison: Compared to its analogs, 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole has unique properties due to the combined presence of bromine, chlorine, and methoxy groups. These substitutions can significantly affect its chemical reactivity, biological activity, and potential applications. For instance, the methoxy group can enhance its solubility and bioavailability, while the halogen atoms can increase its stability and binding affinity to target molecules.

Properties

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.50 g/mol

IUPAC Name

4-bromo-2-chloro-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H6BrClN2O/c1-13-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H,11,12)

InChI Key

IFGFKTUSZWTUTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)N=C(N2)Cl

Origin of Product

United States

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